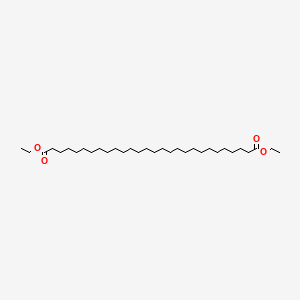

Diethyl octacosanedioate

Description

Properties

Molecular Formula |

C32H62O4 |

|---|---|

Molecular Weight |

510.8 g/mol |

IUPAC Name |

diethyl octacosanedioate |

InChI |

InChI=1S/C32H62O4/c1-3-35-31(33)29-27-25-23-21-19-17-15-13-11-9-7-5-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)36-4-2/h3-30H2,1-2H3 |

InChI Key |

ZCXWYHBEPBQDAD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl octacosanedioate can be synthesized through the esterification of octacosanedioic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:

Octacosanedioic acid+2EthanolH2SO4Diethyl octacosanedioate+2Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes using large-scale reactors. The reaction conditions are optimized to maximize yield and minimize by-products. The use of azeotropic distillation can help remove water from the reaction mixture, driving the equilibrium towards the formation of the ester.

Chemical Reactions Analysis

Types of Reactions

Diethyl octacosanedioate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to octacosanedioic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Transesterification: this compound can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Lithium aluminum hydride (LiAlH4), dry ether.

Transesterification: Alcohols, acid or base catalysts.

Major Products Formed

Hydrolysis: Octacosanedioic acid and ethanol.

Reduction: Octacosanediol.

Transesterification: Various esters depending on the alcohol used.

Scientific Research Applications

Diethyl octacosanedioate has several scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of long-chain diacids and diols, which are important intermediates in polymer chemistry.

Biology: Studied for its potential role in lipid metabolism and as a model compound for understanding the behavior of long-chain fatty acid esters.

Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.

Industry: Utilized in the production of specialty polymers and as a plasticizer in the manufacturing of flexible plastics.

Mechanism of Action

The mechanism of action of diethyl octacosanedioate in biological systems involves its hydrolysis to octacosanedioic acid and ethanol. The octacosanedioic acid can then participate in various metabolic pathways, including β-oxidation, where it is broken down to produce energy. The long carbon chain of this compound allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Structural Differences

- Chain Length :

- Diethyl succinate (C₈) and diethyl 2-oxopropanedioate (C₇) are short-chain esters, while dimethyl octadecanedioate (C₂₀) has an 18-carbon backbone. Diethyl octacosanedioate (theoretical C₃₀) would represent an even longer chain, likely influencing crystallinity and hydrophobicity.

- Functional Groups :

Physical Properties

- Melting and Boiling Points :

- Solubility :

- Diethyl succinate’s solubility in water and organic solvents makes it versatile in food and pharmaceutical industries . Longer-chain analogs are typically less water-soluble.

Q & A

Basic Research Questions

Q. How can researchers synthesize diethyl octacosanedioate with high purity, and what analytical techniques are essential for confirming its structural integrity?

- Methodological Answer : Synthesis typically involves esterification of octacosanedioic acid with ethanol under acid catalysis. Key steps include refluxing with a Dean-Stark trap to remove water, followed by purification via recrystallization or column chromatography. Structural confirmation requires nuclear magnetic resonance (NMR) for ester linkage verification (e.g., δ 4.1–4.3 ppm for ethoxy groups) and Fourier-transform infrared spectroscopy (FTIR) to confirm carbonyl stretches (~1740 cm⁻¹). High-performance liquid chromatography (HPLC) with a C18 column can assess purity (>98%) .

Q. What are the recommended methods for characterizing the solubility profile of this compound in various organic solvents?

- Methodological Answer : Use a gravimetric approach: dissolve measured amounts of the compound in solvents (e.g., hexane, chloroform, ethanol) at incremental temperatures (25–60°C). Centrifuge suspensions to separate undissolved material, then evaporate the solvent to calculate solubility (g/100 mL). Differential scanning calorimetry (DSC) can correlate solubility with melting point deviations .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of fine particulates. In case of skin contact, wash immediately with soap and water. Store in airtight containers away from ignition sources (flash point >150°C). Dispose of waste via halogenated solvent disposal protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, FTIR) when analyzing this compound derivatives?

- Methodological Answer : Cross-validate using complementary techniques: X-ray crystallography for unambiguous structural confirmation or mass spectrometry (MS) to verify molecular ion peaks. For NMR inconsistencies, employ 2D experiments (COSY, HSQC) to assign overlapping signals. Replicate experiments under controlled humidity/temperature to rule out environmental artifacts .

Q. What experimental strategies are effective in optimizing the catalytic esterification of octacosanedioic acid to produce this compound?

- Methodological Answer : Screen catalysts (e.g., p-toluenesulfonic acid vs. immobilized lipases) at varying concentrations (1–5 mol%). Monitor reaction progress via thin-layer chromatography (TLC) and optimize reaction time (8–24 hrs) and temperature (70–110°C). Use a factorial design to assess interactions between variables (catalyst load, solvent polarity, molar ratio) .

Q. How should researchers design controlled experiments to assess the thermal stability of this compound under varying atmospheric conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) in nitrogen vs. oxygen atmospheres (20–500°C, 10°C/min). Pair with differential thermal analysis (DTA) to identify exothermic/endothermic events. For long-term stability, store samples at 40°C/75% relative humidity and analyze degradation products via gas chromatography-mass spectrometry (GC-MS) monthly .

Q. What statistical approaches are appropriate for interpreting contradictory results in the bioactivity assays of this compound?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify outliers or confounding variables (e.g., solvent residues). Use Bayesian statistics to quantify uncertainty in dose-response curves. Replicate assays in triplicate across independent labs to validate reproducibility .

Q. How can computational modeling (e.g., DFT, MD simulations) complement experimental studies on this compound's molecular interactions?

- Methodological Answer : Density functional theory (DFT) calculations (B3LYP/6-31G*) can predict electronic properties (e.g., HOMO-LUMO gaps) relevant to reactivity. Molecular dynamics (MD) simulations in explicit solvent models (e.g., OPLS-AA forcefield) reveal aggregation behavior. Validate predictions with small-angle X-ray scattering (SAXS) .

Data Presentation Guidelines

- Raw Data Management : Store large datasets (e.g., NMR spectra, TGA curves) in supplementary materials with standardized metadata (e.g., solvent, instrument parameters) .

- Error Reporting : Quantify uncertainties (e.g., ±SD in triplicate measurements) and discuss sources (e.g., instrument calibration drift, sampling bias) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.